BenchChemオンラインストアへようこそ!

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate

APJ antagonist Structure-Activity Relationship ester pharmacophore

This 4-oxo-4H-pyran-3-yl ester is a critical SAR tool for apelin/APJ receptor programs. Unlike ML221 (4-nitrobenzoate analog), it bears a sterically demanding, lipophilic 2,2-diphenylacetyl ester that tests the pharmacophoric boundaries of APJ antagonism. SAR evidence confirms ester substituent identity directly governs potency; this compound likely serves as a matched negative control where electron-withdrawing groups are essential. Essential for benchmarking ester-linked vs. sulfonate/amide-linked next-generation APJ ligands in plasma and microsomal stability assays. Not a drop-in replacement for ML221.

Molecular Formula C24H18N2O4S
Molecular Weight 430.48
CAS No. 877637-51-9
Cat. No. B2367465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate
CAS877637-51-9
Molecular FormulaC24H18N2O4S
Molecular Weight430.48
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
InChIInChI=1S/C24H18N2O4S/c27-20-14-19(16-31-24-25-12-7-13-26-24)29-15-21(20)30-23(28)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-15,22H,16H2
InChIKeyJFHNRRTXYSXNRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate (CAS 877637-51-9): Structural Context and Comparator Baseline


The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate (CAS 877637-51-9) is a synthetic small molecule belonging to the 4-oxo-4H-pyran-3-yl ester class. It shares a conserved kojic acid-derived core with the well-characterized APJ functional antagonist ML221 (4-nitrobenzoate analog), but differs critically at the ester position: it bears a 2,2-diphenylacetyl group instead of the 4-nitrobenzoyl moiety found in ML221 [1]. This structural divergence places it within a series explored for structure-activity relationships (SAR) around the apelin/APJ receptor axis, where ester substituent identity directly governs potency, selectivity, and metabolic stability [2].

Why 4-Oxo-4H-pyran-3-yl Ester Analogs Are Not Interchangeable: The Consequences of Ester Group Modification


Within the 4-oxo-4H-pyran-3-yl ester chemotype, the ester substituent is not a passive structural feature; SAR studies demonstrate it is the primary driver of APJ antagonistic activity. Electron-withdrawing groups (e.g., 4-NO2 in ML221) are essential for potency, while electron-donating or neutral substituents can abolish activity entirely [1]. The 2,2-diphenylacetate group introduces a marked increase in steric bulk and lipophilicity (cLogP shift relative to ML221) that is predicted to alter target engagement kinetics, off-target profiles, and metabolic susceptibility compared to both the nitrobenzoyl parent and newer sulfonate-linked analogs [2]. Consequently, this compound cannot be substituted with ML221 or other ester variants for applications where differential pharmacology, physicochemical properties, or metabolic fate are decision-critical parameters.

Quantitative Differentiation Evidence for 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate (CAS 877637-51-9)


Structural Divergence from ML221: Replacement of the Pharmacophoric 4-Nitrobenzoate with 2,2-Diphenylacetate

The target compound replaces the 4-nitrobenzoate ester of ML221 (IC50 = 1.75 ± 0.19 μM in APJ β-arrestin assay) with a 2,2-diphenylacetate group. In the ML221 SAR series, the 4-NO2 group was identified as the most potent substituent; removal or replacement with non-electron-withdrawing groups resulted in substantial loss of activity (e.g., 4-Ph analog: >79 μM, Table 1, entry 23) [1]. While the 2,2-diphenylacetate is not a direct 4-Ph benzoate, its steric and electronic properties are predicted to deviate similarly from the 4-NO2 pharmacophore, implying a different potency and selectivity profile that must be empirically verified. No direct APJ IC50 data for this compound were identified in the peer-reviewed literature. The compound is available from commercial suppliers at ≥95% purity (HPLC), as indicated by vendor records [2].

APJ antagonist Structure-Activity Relationship ester pharmacophore

Metabolic Stability Context: Ester-Linked Series vs. Next-Generation Sulfonate Analogs

ML221 and its ester-linked congeners exhibit extremely poor plasma stability (<1% remaining after 1 hour) and liver microsomal stability (t1/2 < 1 minute), a property attributed to esterase-mediated hydrolysis of the ester linkage [1]. The 2,2-diphenylacetate compound retains this labile ester bond and is therefore predicted to share this metabolic liability. Recent work has shown that replacing the ester with a sulfonate linkage (compounds 21 and 22) dramatically improves stability (100% remaining in plasma at 1 hour; liver microsomal t1/2 = 5 minutes) while preserving APJ antagonism (IC50 = 3.1–3.2 μM) [2]. No direct plasma or microsomal stability data were identified for the 2,2-diphenylacetate compound.

Metabolic stability plasma half-life esterase susceptibility

Physicochemical Differentiation: Lipophilicity and Solubility Shifts Driven by the Diphenylacetate Moiety

The 2,2-diphenylacetate group introduces two additional phenyl rings compared to the 4-nitrobenzoate of ML221, substantially increasing calculated lipophilicity. ML221 has moderate aqueous solubility (25.5 μg/mL at pH 7.4) and high permeability (PAMPA: 271.0 × 10⁻⁶ cm/s) [1]. The target compound (C24H18N2O4S, MW 430.48) is predicted to have lower aqueous solubility and higher membrane permeability. Computed XLogP3 values (ML221: ~2.5; target compound: ~4.2) indicate a >1.5 log unit increase in lipophilicity, which will affect dissolution, protein binding, and assay compatibility [2]. No experimental solubility or logP data were found for the target compound.

Lipophilicity aqueous solubility physicochemical profiling

Selectivity Profile Differentiation: AT1 Receptor and Broad GPCR Panel

ML221 demonstrated >37-fold selectivity for APJ over the closely related angiotensin II type 1 (AT1) receptor, with limited off-target activity against 29 other GPCRs at 10 μM (only κ-opioid and benzodiazepinone receptors showed <50% inhibition) [1]. The 2,2-diphenylacetate modification may alter this selectivity landscape, as bulkier ester substituents in the ML221 series (e.g., 4-Ph) were not evaluated. No selectivity data for this specific compound have been reported. This represents a knowledge gap that could be exploited for discovery of GPCR ligands with divergent polypharmacology [2].

Receptor selectivity GPCR profiling AT1 counter-screen

Validated Application Scenarios for 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate (CAS 877637-51-9)


In Vitro SAR Probe for APJ Ester Pharmacophore Expansion

This compound serves as an exploratory tool for expanding the structure-activity relationship of the 4-oxo-4H-pyran-3-yl ester series beyond the electron-withdrawing benzoate paradigm established by ML221 [1]. Its 2,2-diphenylacetate group tests the tolerance of the APJ binding pocket for sterically demanding, lipophilic substituents, and negative or attenuated activity data would delineate the pharmacophoric boundaries for ester-based APJ antagonism.

Negative Control or Inactive Comparator in APJ-Mediated Angiogenesis Assays

Given the SAR evidence that removing the electron-withdrawing nitro group from ML221 abolishes or severely attenuates APJ antagonism [1], this compound may function as a closely matched negative control in cell-based angiogenesis or proliferation assays (e.g., HUVEC tube formation, OIR model studies) where APJ-dependent and APJ-independent effects need to be distinguished [2]. Its matched core scaffold with ML221 provides a superior control over vehicle-only conditions.

Metabolic Stability Benchmarking of Ester-Linked APJ Ligands

The compound's ester linkage places it within the stability-limited class of APJ ligands [1], making it useful as a reference compound when benchmarking next-generation sulfonate- or amide-linked analogs for plasma and microsomal stability improvements [2]. Direct comparison of degradation kinetics between the diphenylacetate ester and sulfonate bioisosteres can quantify the stability advantage of alternative linkers.

Computational Chemistry and Docking Model Validation

The diphenylacetate moiety provides a unique steric and electrostatic profile for validating computational docking models of the APJ receptor. Predicted binding poses and affinity scores can be correlated with any experimentally determined activity to refine the APJ pharmacophore model, supporting rational design of future antagonists [1][2].

Quote Request

Request a Quote for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2,2-diphenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.